1-(4-butoxybenzoyl)pyrrolidine
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-butoxyphenyl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-2-3-12-18-14-8-6-13(7-9-14)15(17)16-10-4-5-11-16/h6-9H,2-5,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJWRHNCJQBVNGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 4 Butoxybenzoyl Pyrrolidine and Analogues
Synthesis of 4-Butoxybenzoyl Building Blocks
The butoxy side chain is generally installed via an etherification reaction, most commonly the Williamson ether synthesis. The typical starting material is an ester of 4-hydroxybenzoic acid, such as methyl 4-hydroxybenzoate (B8730719) or ethyl 4-hydroxybenzoate. dtic.mild-nb.info The carboxylic acid is protected as an ester to prevent it from reacting with the base used in the etherification step. chemcess.com
The synthesis proceeds by deprotonating the phenolic hydroxyl group with a base (e.g., potassium carbonate, sodium hydride) to form a phenoxide ion. This nucleophilic phenoxide then reacts with a butylating agent, such as butyl bromide or butyl iodide, in an Sₙ2 reaction to form the ether linkage. google.com The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetone. Following the etherification, the ester protecting group is removed by hydrolysis (saponification) with a base like sodium hydroxide, followed by acidification to yield 4-butoxybenzoic acid. This acid is then ready for activation and coupling with pyrrolidine (B122466).
Table 3: Typical Reagents for Etherification
| Step | Reagent | Role |
| Starting Material | Methyl or Ethyl 4-hydroxybenzoate | Phenolic substrate with protected carboxyl group. d-nb.info |
| Base | Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH) | Deprotonates the hydroxyl group to form a nucleophilic phenoxide. |
| Alkylating Agent | Butyl Bromide (CH₃(CH₂)₃Br), Butyl Iodide | Provides the butyl group in an Sₙ2 reaction. google.com |
| Solvent | Dimethylformamide (DMF), Acetone | Polar aprotic solvent to facilitate the Sₙ2 reaction. |
| Deprotection | Sodium Hydroxide (NaOH) then HCl | Hydrolyzes the ester to the carboxylic acid. |
Functional group interconversion (FGI) provides alternative, though often more lengthy, synthetic routes to the 4-butoxybenzoyl building block. solubilityofthings.comnumberanalytics.com FGI refers to the transformation of one functional group into another, allowing for greater flexibility in the choice of starting materials. vanderbilt.edu
For example, one could envision a synthesis starting from a different 4-substituted benzoic acid. Plausible, though less direct, pathways might include:
Reduction and Alkylation : Reduction of a 4-carboxybenzaldehyde derivative to a 4-(hydroxymethyl)benzoic acid derivative, followed by conversion of the alcohol to a good leaving group (like a tosylate) and subsequent displacement with a butoxide nucleophile.
Nucleophilic Aromatic Substitution : Starting with a 4-fluorobenzoic acid derivative, the fluorine atom could be displaced by butoxide, although this reaction typically requires harsh conditions or additional activating groups on the ring.
Oxidation : Oxidation of a 4-(butylthio)benzoic acid derivative to the corresponding sulfoxide (B87167) or sulfone, followed by further transformations.
These multi-step interconversions are generally less efficient than the direct etherification of 4-hydroxybenzoic acid derivatives but demonstrate the versatility of synthetic planning. savemyexams.com
Exploration of Diverse Linker and Substituent Variations on Pyrrolidine-Benzoyl Scaffolds
The 1-(aroyl)pyrrolidine scaffold serves as a versatile template in medicinal chemistry and materials science. nih.gov Researchers frequently synthesize libraries of analogues by systematically modifying different parts of the 1-(4-butoxybenzoyl)pyrrolidine structure to explore structure-activity relationships or tune material properties. digitellinc.com
Variations can be introduced in three main areas:
The Pyrrolidine Ring : Substituents can be introduced at various positions on the pyrrolidine ring. This is often achieved by starting with functionalized precursors like hydroxyproline (B1673980) or by performing cycloaddition reactions to construct substituted pyrrolidine rings from acyclic precursors. nih.govnih.gov
The Benzoyl Ring : The aromatic ring can be substituted with different functional groups (e.g., methoxy, trifluoromethyl) or replaced with other heterocyclic rings. nih.gov These changes can be made by starting with the appropriately substituted benzoic acid.
The Alkoxy Chain : The length and nature of the n-butoxy chain can be easily varied. Syntheses of analogues with different chain lengths (e.g., hexyloxy, dodecyloxy) or with branches or terminal functional groups have been reported, typically by using different alkyl halides in the etherification step. dtic.milnih.gov
This modular approach allows for the creation of a wide diversity of compounds based on the central pyrrolidine-benzoyl framework. d-nb.info
Table 4: Examples of Structural Variations on the Pyrrolidine-Benzoyl Scaffold
| Variation Type | Example Moiety | Synthetic Precursor/Method |
| Pyrrolidine Ring | 2-Hydroxymethylpyrrolidine | Reductive amination with prolinol derivatives. nih.gov |
| Pyrrolidine Ring | Pyrrolidine-2,5-dione | Cyclocondensation of dicarboxylic acids with amines. nih.gov |
| Benzoyl Ring | 4-Methoxybenzoyl | Acylation using 4-methoxybenzoyl chloride. chemicalbook.com |
| Benzoyl Ring | 2-Phenylthio-4-(trifluoromethyl)benzoyl | Copper-promoted C-H thiolation of a benzoyl precursor. nih.gov |
| Alkoxy Chain | Dodecyloxybenzoyl | Etherification using 1-bromododecane. dtic.mil |
| Alkoxy Chain | (Trifluoromethyl)benzyloxy | Etherification using a substituted benzyl (B1604629) halide. nih.gov |
| Complex Scaffold | Pyrido[4,3-d]pyrimidine | Multi-step synthesis incorporating the 4-butoxybenzoyl group. molport.com |
Optimization of Reaction Conditions and Yields
The optimization of reaction conditions is a critical step in the synthesis of this compound to ensure high yield, purity, and cost-effectiveness. The primary synthetic route, the Schotten-Baumann reaction, involves the acylation of pyrrolidine with 4-butoxybenzoyl chloride. The efficiency of this reaction is influenced by several factors, including the choice of base, solvent, reaction temperature, and stoichiometry of the reactants. rsc.orgorganic-chemistry.org
Research into analogous acylation reactions provides a framework for understanding the key parameters that can be manipulated to optimize the synthesis of this compound. The addition of a base is crucial to neutralize the hydrochloric acid generated during the reaction, which would otherwise form a salt with the unreacted pyrrolidine and reduce the yield. organic-chemistry.org The use of biphasic aqueous basic conditions is a hallmark of the Schotten-Baumann reaction. organic-chemistry.org
Detailed studies on similar amide bond formations highlight the importance of systematically varying reaction parameters. For instance, in the synthesis of other pyrrolidine derivatives, optimization of the reactant ratio and solvent has been shown to dramatically increase product yields. beilstein-journals.orgbeilstein-journals.org
Detailed Research Findings
While specific optimization studies for this compound are not extensively documented in publicly available literature, data from analogous reactions involving the acylation of amines provides valuable insights. For example, in the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones, a systematic optimization of reaction conditions was performed. beilstein-journals.orgbeilstein-journals.org The study explored the impact of solvent and reactant ratios on the yield of the final product.
Initially, conducting the reaction in glacial acetic acid resulted in a modest yield of 36%. beilstein-journals.orgbeilstein-journals.org A change of solvent to dimethylformamide (DMF) at 95°C increased the yield to 62%. beilstein-journals.orgbeilstein-journals.org Further optimization using ethanol, a greener solvent, led to a significant improvement. By increasing the equivalents of the amine and reducing the solvent volume, the yield was progressively increased to 89%. beilstein-journals.orgbeilstein-journals.org These findings underscore the profound effect of solvent choice and reactant concentration on reaction outcomes.
The following interactive data tables illustrate the typical optimization process for a reaction analogous to the synthesis of this compound, demonstrating the impact of various parameters on the final yield.
Table 1: Optimization of Reactant Ratio
This table showcases the effect of varying the molar ratio of the amine reactant on the product yield in a model reaction.
| Entry | Reactant 1 (equiv) | Reactant 2 (equiv) | Reactant 3 (equiv) | Yield (%) |
| 1 | 1 | 1 | 1 | 70 |
| 2 | 1 | 1 | 1.5 | 77 |
| 3 | 0.75 | 1 | 1.5 | 80 |
Data derived from a model three-component reaction for the synthesis of a pyrrolin-2-one derivative. beilstein-journals.orgbeilstein-journals.org
Table 2: Optimization of Solvent and Reaction Conditions
This table details the influence of different solvents, temperatures, and reactant ratios on the yield of a synthesized pyrrolidinone derivative.
| Entry | Reactant Ratio (Amine equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2.5 | DMF | 95 | 6 | 62 |
| 2 | 2.5 | Acetic Acid | 95 | 9.5 | 36 |
| 3 | 1 | Ethanol | 80 | 5 | 69 |
| 4 | 2.5 | Ethanol | 80 | 3 | 72 |
| 5 | 2.5 | Ethanol | 80 | 5 | 73 |
| 6 | 4 | Ethanol | 80 | 5 | 82 |
| 7 | 4 | Ethanol (reduced volume) | 80 | 5 | 89 |
Data from the optimization study for the synthesis of a 1,4,5-trisubstituted pyrrolidine-2,3-dione. beilstein-journals.orgbeilstein-journals.org
These tables clearly demonstrate that a systematic approach to optimizing reaction conditions, including reactant stoichiometry, solvent selection, and temperature control, is essential for maximizing the yield of the desired product. Such principles are directly applicable to the industrial-scale synthesis of this compound and its analogues.
Mechanistic Insights into Chemical Transformations Involving 1 4 Butoxybenzoyl Pyrrolidine Scaffolds
Elucidation of Reaction Pathways for Pyrrolidine (B122466) Acylation
The formation of 1-(4-butoxybenzoyl)pyrrolidine typically proceeds through the N-acylation of pyrrolidine with a 4-butoxybenzoyl derivative, most commonly 4-butoxybenzoyl chloride. This reaction is a classic example of nucleophilic acyl substitution. The fundamental mechanism involves the nucleophilic attack of the secondary amine of the pyrrolidine ring on the electrophilic carbonyl carbon of the acyl chloride.
The general pathway can be outlined as follows:
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of pyrrolidine attacks the carbonyl carbon of 4-butoxybenzoyl chloride. This forms a tetrahedral intermediate.
Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The chloride ion, being a good leaving group, is expelled.
Deprotonation: A base, which can be another molecule of pyrrolidine or an added base like triethylamine, removes the proton from the nitrogen atom, yielding the final amide product, this compound, and a salt (e.g., triethylammonium (B8662869) chloride).
Recent studies have also explored alternative pathways, such as the direct amidation of carboxylic acids. organic-chemistry.org These methods often require specific catalysts to activate the carboxylic acid. organic-chemistry.org For instance, boronic acid derivatives have been shown to be effective catalysts for the direct amidation between carboxylic acids and amines. organic-chemistry.org
Furthermore, the cleavage of the C-N bond in N-benzoyl pyrrolidine has been investigated, revealing a pathway involving a single-electron transfer to the amide, followed by site-selective cleavage at the C2–N bond, a process that can be facilitated by a combination of a Lewis acid and photoredox catalysis. nih.gov
Understanding Solvent Effects on Reaction Selectivity and Kinetics
| Solvent | Polarity | Effect on Reaction | Reference |
| Dichloromethane (B109758) (CH2Cl2) | Aprotic, moderately polar | Commonly used, good for dissolving reactants, but can be hazardous. nsf.gov | nsf.gov |
| N,N-Dimethylformamide (DMF) | Polar aprotic | Often used, but can be difficult to remove and has safety concerns. nsf.gov | nsf.gov |
| Acetonitrile (MeCN) | Polar aprotic | Can influence electrochemical oxidation potentials of related amide structures. rsc.org | rsc.org |
| 2-Methoxyethanol (2ME) | Protic | Can mediate selective etherification over esterification in related systems. rsc.org | rsc.org |
| Water | Protic | Increasingly explored for greener amide bond formation, can influence selectivity. nsf.gov | nsf.gov |
In the context of amide bond formation, polar aprotic solvents like DMF and dichloromethane are frequently employed. nsf.gov However, there is a growing interest in using greener solvents like water to minimize environmental impact. nsf.gov The use of water as a solvent can be challenging due to the potential for hydrolysis of the acyl chloride, but with careful control of pH and reaction conditions, it can be a viable option. nsf.gov
Solvent choice can also dictate reaction selectivity. For example, in reactions involving isothiocyanates, using a nitrile solvent can lead to the formation of amides, whereas using water as a solvent can result in the formation of thioureas. researchgate.net While not directly involving this compound, this illustrates the profound impact a solvent can have on the reaction outcome.
Investigations into Catalyst Influence on Reaction Progress
Catalysts are often employed to accelerate the rate of pyrrolidine acylation and to enable reactions under milder conditions. Both Lewis acids and Lewis bases can be effective catalysts.
Lewis Acid Catalysis: Lewis acids, such as zinc(II) triflate (Zn(OTf)2), can activate the acylating agent by coordinating to the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the pyrrolidine nitrogen. acs.org Studies have shown that a combination of a Lewis acid and a photoredox catalyst can facilitate the reductive cleavage of the C-N bond in N-benzoyl pyrrolidine. nih.gov The Lewis acid is crucial for promoting the single-electron transfer from the photocatalyst to the amide carbonyl group. nih.gov Other Lewis acids like TiCl4 have also been shown to be effective in direct amide bond formation. core.ac.uk
Lewis Base Catalysis: Lewis bases, such as 1-formylpyrrolidine (B1209714) (FPyr), can act as catalysts by reacting with the acylating agent to form a more reactive intermediate. rsc.org For instance, in the presence of trichlorotriazine (B8581814) (TCT), FPyr can facilitate the formation of an acyl chloride in situ, which then readily reacts with the amine. rsc.org This approach has been shown to be highly efficient and scalable for both amide and ester bond formation. rsc.org
Other Catalytic Systems: A variety of other catalysts have been explored for amide synthesis, including:
Boronic acids: These are attractive due to their stability, low cost, and low toxicity. researchgate.net
Palladium complexes: Used for C2-arylation of N-acyl pyrroles, demonstrating the potential for functionalization of the pyrrole (B145914) ring. rsc.org
Copper salts: Have been used for selective C-O coupling reactions of N-methoxy arylamides. researchgate.net
The table below summarizes some catalysts used in related amide formation reactions.
| Catalyst | Type | Role | Reference |
| Zinc(II) triflate (Zn(OTf)2) | Lewis Acid | Activates carbonyl group for nucleophilic attack. acs.org | acs.org |
| 1-Formylpyrrolidine (FPyr) | Lewis Base | Forms a more reactive acylating intermediate. rsc.org | rsc.org |
| Boronic Acids | Acid Catalyst | Facilitates direct amidation of carboxylic acids. organic-chemistry.org | organic-chemistry.org |
| Palladium(0) complexes | Transition Metal | Catalyzes C-H activation and cross-coupling reactions. rsc.org | rsc.org |
| Copper(I) iodide (CuI) | Transition Metal | Promotes selective C-O coupling. researchgate.net | researchgate.net |
Stereochemical Considerations in Pyrrolidine-Benzoyl Formation
When the pyrrolidine ring is substituted, the formation of the amide bond can lead to the creation of stereoisomers. The stereochemical outcome of the reaction can be influenced by the existing stereocenters on the pyrrolidine ring and the use of chiral catalysts.
The non-planar, puckered nature of the pyrrolidine ring influences the spatial orientation of its substituents, which in turn can direct the approach of the acylating agent. nih.gov For substituted pyrrolidines, the acylation reaction can proceed with a degree of diastereoselectivity, favoring the formation of one diastereomer over the other.
Asymmetric catalysis offers a powerful tool for controlling the stereochemistry of pyrrolidine functionalization. Chiral Lewis acids can create a chiral environment around the reactants, leading to an enantioselective reaction. scielo.br For example, chiral organocatalysts derived from proline and its derivatives have been extensively used to control the stereochemistry in various transformations. nih.gov
In the context of cycloaddition reactions to form substituted pyrrolidines, the use of chiral catalysts, such as those based on silver acetate (B1210297) and cinchona alkaloids, has been shown to provide high levels of diastereomeric and enantiomeric control. nih.gov The hydroxyl group of the alkaloid was found to be critical for achieving high enantioselectivity. nih.gov
The stereochemical course of reactions involving substituted pyrrolidines is a complex interplay of steric and electronic factors, and a deep understanding of these factors is essential for the synthesis of enantiomerically pure compounds. acs.org
Advanced Structural Characterization and Conformational Analysis of 1 4 Butoxybenzoyl Pyrrolidine Derivatives
Application of Advanced Spectroscopic Techniques
Spectroscopic methods are indispensable for confirming the identity and elucidating the detailed structural features of organic molecules like 1-(4-butoxybenzoyl)pyrrolidine.
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds in solution. mdpi.com It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. osf.io For this compound, both ¹H and ¹³C NMR are used to assign every proton and carbon, confirming the molecular skeleton.
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the protons of the pyrrolidine (B122466) ring, and the protons of the butoxy chain. researchgate.net The aromatic protons on the para-substituted benzene (B151609) ring typically appear as two distinct doublets in the downfield region (around 7-8 ppm). The methylene (B1212753) protons of the pyrrolidine ring adjacent to the nitrogen and the carbonyl group will show characteristic shifts, while the protons of the butoxy group will appear in the upfield region. researchgate.net
Quantitative NMR (qNMR) can also be applied to determine the concentration of the compound with high precision, as the signal area is directly proportional to the number of nuclei. mdpi.com Advanced NMR techniques like COSY, HSQC, and HMBC are used to establish correlations between protons and carbons, allowing for unambiguous assignment of the entire structure.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on general principles of NMR spectroscopy for similar functional groups.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH (ortho to C=O) | ~7.4 | ~129 |
| Aromatic CH (ortho to O-Bu) | ~6.9 | ~114 |
| Pyrrolidine CH₂ (adjacent to N) | ~3.6 | ~48 |
| Pyrrolidine CH₂ (adjacent to N) | ~3.4 | ~25 |
| Pyrrolidine CH₂ (β to N) | ~1.9 | ~24 |
| Butoxy O-CH₂ | ~4.0 | ~68 |
| Butoxy CH₂ | ~1.8 | ~31 |
| Butoxy CH₂ | ~1.5 | ~19 |
| Butoxy CH₃ | ~1.0 | ~14 |
| Carbonyl C=O | - | ~170 |
| Aromatic C (ipso, C=O) | - | ~128 |
| Aromatic C (ipso, O-Bu) | - | ~162 |
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for confirming the molecular weight of a synthesized compound. High-resolution mass spectrometry (HRMS) can determine the mass with extremely high accuracy, which allows for the calculation of the elemental formula.
For this compound, HRMS would be used to confirm its molecular formula, C₁₅H₂₁NO₂. The experimentally determined exact mass should match the theoretically calculated value, providing strong evidence for the compound's identity. nih.gov
Table 2: Molecular Formula and Mass Data for this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₁NO₂ | nih.gov |
| Molecular Weight | 247.33 g/mol | nih.gov |
| Exact Mass | 247.157228913 Da | nih.gov |
Solid-State Structural Investigations via X-ray Crystallography
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. nih.gov The technique involves diffracting an X-ray beam off a single crystal of the compound. researchgate.net Analysis of the diffraction pattern allows for the calculation of an electron density map, from which the precise positions of atoms, bond lengths, and bond angles can be determined. researchgate.netlibretexts.org This provides unequivocal proof of the molecular structure and reveals details about its conformation in the crystalline state.
The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. mdpi.com For this compound, the crystal structure would be stabilized by a combination of weak and strong interactions. These include:
C-H···O Hydrogen Bonds: The carbonyl oxygen atom is a potential hydrogen bond acceptor, likely forming weak C-H···O interactions with hydrogens from the pyrrolidine or butoxy groups of neighboring molecules. mdpi.com
π-π Stacking: The presence of the benzene ring allows for potential π-π stacking interactions between aromatic rings of adjacent molecules, which would play a role in the crystal packing. rsc.orgbeilstein-journals.org
The analysis of these interactions is crucial for crystal engineering, as they dictate the material's physical properties. rsc.org Hirshfeld surface analysis is a common computational tool used to visualize and quantify the different intermolecular contacts within a crystal. mdpi.com
Conformational polymorphism is the phenomenon where a flexible molecule crystallizes into different crystal structures (polymorphs) as a result of adopting different molecular conformations. semanticscholar.org Molecules like this compound are prime candidates for exhibiting polymorphism due to several degrees of conformational freedom:
Pyrrolidine Ring Pucker: The five-membered pyrrolidine ring is non-planar and can adopt various "envelope" or "twist" conformations, such as Cγ-endo and Cγ-exo puckers. nih.govfrontiersin.org
Butoxy Chain Flexibility: The n-butoxy group has multiple rotatable single bonds, allowing it to adopt numerous conformations.
Amide Bond Rotation: Rotation around the C-N bond of the tertiary amide group can be hindered, potentially leading to different rotational isomers.
The specific conformation adopted in a crystal is a delicate balance between the lower intramolecular energy of a preferred conformation and the stabilization gained from maximizing favorable intermolecular interactions in the crystal lattice. semanticscholar.org Different polymorphs can possess distinct physical properties.
Gas-Phase and Solution-Phase Conformational Dynamics
The conformation of a flexible molecule like this compound can vary significantly between the solid, solution, and gas phases.
In the gas phase , a molecule is isolated, and its preferred conformation is determined solely by intramolecular forces. Computational methods are often used to explore the potential energy surface and identify low-energy conformers. chemrxiv.org Techniques like ion mobility-mass spectrometry can provide experimental information about the shape and structure of ions in the gas phase. nih.gov For pyrrolidine-containing molecules, studies have shown that different protonated conformers can coexist in the gas phase. rsc.org
In solution , the molecule's conformation is influenced by its interactions with solvent molecules. nih.gov The polarity of the solvent can affect the relative stability of different conformers. For instance, polar solvents may stabilize conformers with larger dipole moments. The dynamic equilibrium between different conformers in solution can be studied using temperature-dependent NMR spectroscopy. The pyrrolidine ring, for example, can undergo rapid interconversion between different puckered states. frontiersin.org The transition from solution to the gas phase during electrospray ionization can sometimes preserve solution-phase structures, but structural rearrangements are also possible. nih.govtamu.edu
Rotational Isomerism of Amide and Butoxy Linkages
The amide bond (CO-N) in N-acylpyrrolidines exhibits significant double-bond character due to resonance, which results in a substantial barrier to rotation. nih.govresearchgate.net This restricted rotation leads to the existence of two planar rotational isomers, typically referred to as cis and trans. In the context of N-benzoylpyrrolidines, steric hindrance between the phenyl ring and the pyrrolidine ring generally makes the trans conformer, where the carbonyl oxygen and the pyrrolidine ring are on opposite sides of the C-N bond, significantly more stable than the cis conformer. rsc.org The energy barrier for this rotation in tertiary amides can be considerable, often in the range of 12-20 kcal/mol, making the interconversion slow on the NMR timescale at room temperature. nih.govosti.gov Studies on related N-acylpyrrolidines have shown that these barriers are influenced by both steric and electronic factors. researchgate.net
The butoxy group introduces additional conformational flexibility through rotation around the Phenyl-O, O-CH₂, CH₂-CH₂, and CH₂-CH₃ bonds. The conformation of the Phenyl-O-C₁-C₂ linkage is of particular interest. For alkyl phenyl ethers, the most stable conformation is typically planar, with the alkyl group lying in the plane of the phenyl ring to maximize conjugation. However, steric interactions can force the alkyl group out of the plane. For the butoxy group, rotations around the O-C and C-C bonds lead to various conformers, with anti and gauche arrangements being the most common. science.gov Computational studies on similar aromatic ethers indicate that the anti (trans) conformation is generally preferred for the O-C-C-C unit, but gauche conformers are also significantly populated at room temperature. science.gov
Below is a table summarizing typical rotational energy barriers and conformational preferences for amide and alkoxy linkages based on data from analogous structures.
| Linkage | Type of Isomerism | Typical Rotational Barrier (kcal/mol) | Predominant Conformer(s) |
| Amide (CO-N) | cis/trans | 12 - 20 nih.govosti.gov | trans |
| Butoxy (O-C-C-C) | anti/gauche | 2 - 5 | anti (trans), gauche |
Ring Pucker and Inversion Dynamics of Pyrrolidine Moiety
The five-membered pyrrolidine ring is not planar. To relieve torsional strain, it adopts a puckered conformation. nih.gov The puckering of the pyrrolidine ring in N-acyl derivatives like this compound is a dynamic process involving the out-of-plane displacement of one or two atoms. The two primary puckered conformations are the "envelope" (or "endo"/"exo") and the "twist" (or "half-chair") forms. nih.govnih.gov
In the envelope conformation, four of the ring atoms are coplanar, and the fifth atom is displaced from this plane. The nomenclature C(x)-endo or C(x)-exo is used to denote which atom is puckered and on which side relative to the acyl group. In the twist conformation, two adjacent atoms are displaced on opposite sides of the plane formed by the other three ring atoms.
The energy barrier to interconversion between these puckered forms, known as pseudorotation, is typically low, allowing for rapid conformational changes at room temperature. beilstein-journals.org The specific puckering preference and the dynamics of inversion are influenced by the nature of the substituent on the nitrogen atom. researchgate.netnih.gov For N-acylpyrrolidines, the planarity of the amide bond influences the puckering of the adjacent ring atoms. researchgate.net Molecular dynamics and mechanics simulations on proline-containing peptides show that the pyrrolidine ring's pucker is crucial for stabilizing specific secondary structures. nih.gov Studies on substituted pyrrolidines have shown that the presence and stereochemistry of substituents can lock the ring into a preferred conformation. beilstein-journals.org
The puckering of the pyrrolidine ring can be characterized by specific parameters, such as the puckering amplitude and phase angle, which can be determined from NMR data or computational modeling. researchgate.net
The following table presents the common puckered forms of the pyrrolidine ring.
| Conformation | Description | Relative Stability |
| Envelope | Four atoms are coplanar, one is out of the plane. | Lower energy form |
| Twist (Half-Chair) | Two adjacent atoms are on opposite sides of a plane. | Transition state or higher energy form |
Theoretical and Computational Chemistry Approaches to 1 4 Butoxybenzoyl Pyrrolidine Systems
Quantum Mechanical Studies of Electronic Structure
Quantum mechanical methods, particularly Density Functional Theory (DFT), are employed to solve the electronic structure of a molecule, providing fundamental information about its orbitals and charge distribution. These calculations are crucial for understanding the intrinsic properties of the 1-(4-butoxybenzoyl)pyrrolidine system.
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule by focusing on two specific orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO, being the highest-energy orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. youtube.comlibretexts.org Conversely, the LUMO is the lowest-energy orbital without electrons and can act as an electron acceptor, governing the molecule's electrophilicity. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. libretexts.orgnih.gov Molecules with a large HOMO-LUMO gap are generally more stable and less reactive. libretexts.org
For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-butoxybenzoyl group, particularly the benzene (B151609) ring and the oxygen atom of the butoxy substituent. This region's ability to donate electron density makes it the likely site for electrophilic attack. The LUMO is anticipated to be centered on the benzoyl moiety, specifically the antibonding π* orbital of the carbonyl group, making this carbon atom susceptible to nucleophilic attack. wuxibiology.com
| Orbital | Primary Atomic Contribution | Role in Reactivity | Predicted Location of Reactivity |
|---|---|---|---|
| HOMO (Highest Occupied Molecular Orbital) | π-orbitals of the butoxy-substituted benzene ring | Nucleophilicity / Electron Donor | Aromatic Ring |
| LUMO (Lowest Unoccupied Molecular Orbital) | π*-orbital of the carbonyl group (C=O) | Electrophilicity / Electron Acceptor | Carbonyl Carbon |
Quantum mechanical calculations can determine the distribution of electron density across a molecule, which can be visualized using a Molecular Electrostatic Potential (MESP) map. walisongo.ac.idmdpi.com MESP maps illustrate the electrostatic potential on the electron density surface, identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). walisongo.ac.id These maps provide a powerful qualitative tool for predicting non-covalent interactions and sites of chemical reactivity. mdpi.com
In this compound, the MESP would show a significant region of negative electrostatic potential around the oxygen atom of the carbonyl group due to its high electronegativity and lone pairs of electrons. This indicates a prime site for interaction with electrophiles or hydrogen bond donors. The carbonyl carbon, bonded to this oxygen, would exhibit a partial positive charge. The hydrogen atoms, particularly those on the pyrrolidine (B122466) and butoxy groups, would be associated with regions of positive potential. Analyzing the MESP provides a more nuanced view of reactivity than simple atomic charges alone. walisongo.ac.id
| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |
|---|---|---|
| Carbonyl Oxygen (C=O) | Strongly Negative (Electron-Rich) | Site for electrophilic attack; Hydrogen bond acceptor |
| Carbonyl Carbon (C=O) | Partially Positive (Electron-Poor) | Site for nucleophilic attack |
| Aromatic Ring | Negative (above/below the plane) | Interaction with cations (π-cation interactions) |
| Aliphatic Hydrogens | Positive (Electron-Poor) | Weak hydrogen bond donors |
Most molecules are not rigid structures and can exist in various spatial arrangements, or conformations, due to the rotation around single bonds. Computational methods can be used to explore the potential energy surface (PES) of a molecule to identify its stable conformations (local minima on the PES). researchgate.net For substituted pyrrolidine derivatives, conformational flexibility arises from both the puckering of the five-membered ring and the rotation around exocyclic bonds. beilstein-journals.orgbeilstein-journals.org
In the case of this compound, key conformational variables include the two primary puckering modes of the pyrrolidine ring (envelope and twist conformations) and the rotation around the N-C bond of the amide linkage, which can lead to s-cis and s-trans isomers. researchgate.net Further flexibility is introduced by the butoxy chain. Quantum mechanical calculations can determine the relative energies of these different conformers, revealing which shapes are most stable and thus most populated at equilibrium. Understanding the energetic landscape is critical, as the reactivity and biological activity of a molecule can be highly dependent on its three-dimensional shape. beilstein-journals.org
Molecular Dynamics Simulations for Conformational Exploration
While quantum mechanics provides a static picture of a molecule's electronic structure, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for the atoms in a system, allowing for the exploration of the vast conformational space available to a flexible molecule like this compound. arxiv.orgarxiv.org
MD simulations generate trajectories that map the molecule's movement, sampling numerous conformations. arxiv.org By analyzing these trajectories, one can construct a free energy landscape, which provides a statistical representation of the molecule's conformational preferences over time. biorxiv.org This approach is particularly useful for complex molecules where many rotational bonds create a large number of possible conformers. researchgate.net For this compound, MD simulations can reveal the interplay between the pyrrolidine ring pucker, the amide bond orientation, and the flexibility of the butoxy tail, identifying the most probable and energetically favorable conformational states. nih.gov
The surrounding environment, especially the solvent, can have a profound impact on a molecule's conformational stability and behavior. MD simulations can incorporate the effects of a solvent, such as water, through different models. beilstein-journals.org Explicit solvent models treat individual solvent molecules, offering a highly detailed and accurate representation of solute-solvent interactions at a high computational cost. Implicit solvent models, in contrast, represent the solvent as a continuous medium with a given dielectric constant, which is less computationally demanding. biorxiv.org Applying these models to simulations of this compound is essential for understanding how interactions with the solvent (e.g., water) influence its conformational equilibrium and the accessibility of different reactive sites.
In Silico Prediction of Molecular Interactions
Computational methods are instrumental in predicting and analyzing the complex web of non-covalent interactions that govern the behavior of this compound in various chemical and biological environments. These interactions, though weaker than covalent bonds, are fundamental to molecular recognition, binding affinity, and conformational stability.
Hydrogen bonding is a critical directional interaction that significantly influences the solubility, crystal packing, and biological activity of molecules. An in silico analysis of this compound reveals its potential hydrogen bonding capabilities. The molecule itself does not possess any hydrogen bond donors. However, the carbonyl oxygen of the benzoyl group and the ether oxygen of the butoxy group are potential hydrogen bond acceptors.
Computational chemistry tools can map the electrostatic potential surface of the molecule, highlighting regions of high electron density that are favorable for hydrogen bond acceptance. Molecular dynamics simulations can further elucidate the dynamic patterns of hydrogen bonding in the presence of protic solvents or biological macromolecules. These simulations can reveal the stability and geometry of potential hydrogen bonds, providing a deeper understanding of how this compound might interact with its environment. For instance, in an aqueous environment, water molecules would be expected to form transient hydrogen bonds with the two oxygen atoms of the molecule.
| Potential Hydrogen Bond Acceptor | Description |
|---|---|
| Carbonyl Oxygen | The oxygen atom of the C=O group in the benzoyl moiety. |
| Ether Oxygen | The oxygen atom in the butoxy chain. |
The benzene ring of the 4-butoxybenzoyl group in this compound is capable of participating in aromatic stacking interactions, also known as π-π interactions. These non-covalent interactions are crucial for the stabilization of protein-ligand complexes and the packing of molecules in crystals. The electron-rich π-system of the aromatic ring can interact with other aromatic systems, leading to various arrangements such as face-to-face, edge-to-face, and parallel-displaced stacking.
Computational methods, particularly quantum mechanical calculations, can be employed to quantify the strength and preferred geometry of these interactions. By calculating the interaction energies between two or more molecules of this compound or between this molecule and an aromatic residue of a protein, researchers can predict the likelihood and nature of π-π stacking. The butoxy group, being an electron-donating group, can modulate the electron density of the aromatic ring, which in turn influences the strength of the stacking interactions.
Understanding how this compound fits into a protein's binding pocket is a cornerstone of computational drug design. This analysis is not only about the final bound conformation but also about the dynamic process of binding. Methodologically, this involves several computational techniques:
Molecular Docking: This is a primary tool used to predict the preferred orientation of a ligand when bound to a receptor. For this compound, docking simulations would explore various possible conformations within a defined binding pocket, scoring them based on factors like intermolecular forces and geometric complementarity.
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can provide a more dynamic and realistic picture of the ligand-receptor complex. These simulations model the movement of every atom in the system over time, allowing for the observation of conformational changes in both the ligand and the protein, the role of solvent molecules, and the stability of the binding interactions.
Binding Free Energy Calculations: Techniques such as Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Free Energy Perturbation (FEP) can be used to estimate the binding affinity of this compound to its target. These calculations provide a quantitative measure of how strongly the ligand binds, which is crucial for lead optimization in drug discovery.
Recent advancements in computational methods also focus on identifying cryptic binding sites, which are pockets that only become apparent when a ligand binds. Methodologies integrating molecular dynamics with machine learning are being developed to predict these elusive sites, potentially expanding the druggable proteome.
Quantitative Structure-Property Relationship (QSPR) Modeling for Physicochemical Parameters
QSPR modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a molecule and its physicochemical properties. For this compound, QSPR models can be developed to predict a range of important parameters.
The foundation of a QSPR model lies in the calculation of molecular descriptors, which are numerical representations of a molecule's structure. These can range from simple constitutional descriptors (e.g., molecular weight, atom counts) to more complex topological, geometrical, and electronic descriptors.
Once a set of descriptors is calculated for a series of related compounds (including this compound), statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms are used to build a predictive model. For instance, a QSPR model could be developed to predict the lipophilicity (logP) of a series of benzoylpyrrolidine derivatives. This model would then be able to estimate the logP of this compound based on its calculated descriptors.
The predictive power of a QSPR model is rigorously validated using internal and external validation techniques to ensure its robustness and applicability to new compounds. These models are valuable tools in the early stages of drug development and chemical engineering for screening and prioritizing compounds with desired physicochemical properties.
| Physicochemical Parameter | Relevance | QSPR Modeling Approach |
|---|---|---|
| Lipophilicity (logP) | Influences absorption, distribution, metabolism, and excretion (ADME) properties. | Correlate with descriptors related to molecular size, polarity, and surface area. |
| Aqueous Solubility (logS) | Crucial for drug formulation and bioavailability. | Model using descriptors that capture hydrogen bonding capacity and crystal lattice energy. |
| Boiling Point | Important for chemical processing and purification. | Relate to descriptors such as molecular weight and intermolecular forces. |
Q & A
Basic: What are the optimal synthetic routes for 1-(4-butoxybenzoyl)pyrrolidine, and how can reaction efficiency be validated?
Methodological Answer:
A nucleophilic acyl substitution reaction between 4-butoxybenzoic acid derivatives (e.g., acid chlorides) and pyrrolidine is a common approach. Reaction efficiency can be validated using kinetic studies (e.g., monitoring by NMR or HPLC) to track intermediate formation and yield optimization. Purification via column chromatography with gradients of ethyl acetate/hexane is recommended to isolate the product .
Advanced: How can reaction conditions (solvent, temperature, catalyst) be systematically optimized to minimize side products like N-alkylation byproducts? Methodological Answer: Employ a Design of Experiments (DoE) approach, varying solvent polarity (e.g., DCM vs. THF), temperature (25–80°C), and stoichiometric ratios. Use LC-MS to identify side products and multivariate analysis to correlate conditions with purity. Stability studies under thermal stress (e.g., TGA/DSC) can further guide scalability .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
Combine / NMR to confirm the benzoyl-pyrrolidine linkage and butoxy group positioning. FT-IR can validate carbonyl stretching (~1650–1700 cm). High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy .
Advanced: How can conflicting NMR signals (e.g., overlapping pyrrolidine protons) be resolved? Methodological Answer: Use 2D NMR techniques (e.g., COSY, HSQC) to assign proton-proton correlations and distinguish diastereotopic protons. Variable-temperature NMR in deuterated DMSO can reduce signal broadening caused by restricted rotation .
Basic: What purity assessment methods are recommended for this compound?
Methodological Answer:
Quantitative HPLC with a C18 column and UV detection at 254 nm, using acetonitrile/water mobile phases. Compare retention times against a certified reference standard .
Advanced: How can trace impurities (<0.1%) from synthetic intermediates be quantified? Methodological Answer: Implement UPLC-MS/MS with a charged aerosol detector (CAD) for non-UV-active impurities. Couple with principal component analysis (PCA) to classify impurity sources (e.g., residual solvents vs. degradation byproducts) .
Basic: What are the key applications of this compound in drug discovery?
Methodological Answer:
It serves as a precursor for bioactive molecules targeting neurological disorders (e.g., acetylcholinesterase inhibitors). In vitro assays (e.g., enzyme inhibition kinetics) are used to validate activity .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize pharmacological properties? Methodological Answer: Synthesize analogs with modified substituents (e.g., varying alkoxy chain lengths) and correlate with computational docking (e.g., AutoDock Vina) to receptor binding sites. Use free-energy perturbation (FEP) simulations to predict potency changes .
Basic: How should stability studies be conducted for this compound under different storage conditions?
Methodological Answer:
Perform accelerated stability testing at 40°C/75% RH over 4 weeks, analyzing degradation via HPLC. Compare with controls stored at -20°C in amber vials .
Advanced: What mechanistic insights can be gained from degradation kinetics under oxidative stress? Methodological Answer: Use LC-QTOF-MS to identify degradation products and propose pathways (e.g., hydrolysis of the benzoyl group). Apply Arrhenius modeling to predict shelf-life under ambient conditions .
Advanced: How can contradictory data in literature regarding its solubility profile be resolved?
Methodological Answer:
Replicate studies using standardized protocols (e.g., shake-flask method at 25°C in buffered solutions). Employ Hansen solubility parameters (HSPs) to model solvent interactions and validate with molecular dynamics simulations .
Advanced: What theoretical frameworks guide the study of its interactions with biological membranes?
Methodological Answer:
Apply the Lipinski Rule of Five and Madin-Darby Canine Kidney (MDCK) cell permeability assays. Use molecular dynamics (MD) simulations with lipid bilayers (e.g., POPC membranes) to assess passive diffusion .
Advanced: How can computational methods predict its metabolic pathways?
Methodological Answer:
Use in silico tools like Meteor (Lhasa Limited) to simulate Phase I/II metabolism. Validate predictions with in vitro liver microsome assays and LC-HRMS metabolite profiling .
Advanced: What interdisciplinary approaches enhance mechanistic studies of its pharmacological effects?
Methodological Answer:
Integrate synthetic chemistry with transcriptomics (e.g., RNA-seq of treated neuronal cells) to identify downstream targets. Validate via CRISPR-Cas9 gene knockout models .
Advanced: How can gaps in literature about its enantiomeric activity be addressed?
Methodological Answer:
Conduct chiral resolution using amylose-based HPLC columns. Test isolated enantiomers in enantiomer-specific bioassays (e.g., cAMP modulation in GPCR pathways). Perform circular dichroism (CD) spectroscopy to correlate absolute configuration with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
